Hydrogen Bond Donor and TPSA Advantage
1H-Indole-7-carboximidamide possesses three hydrogen bond donors (HBD, amidine NH2 and indole NH) and a computed TPSA of 65.7 Ų, compared to two HBD and a TPSA of 58.9 Ų for its direct carboxamide congener, 1H-indole-7-carboxamide [1][2]. The additional HBD (+1) and larger polar surface area (+6.8 Ų) indicate that the amidine derivative can engage in more extensive hydrogen bond networks and has greater polarity, which can enhance binding affinity and solubility profiles in aqueous environments.
| Evidence Dimension | Hydrogen bond donor count (HBD) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 3, TPSA = 65.7 Ų |
| Comparator Or Baseline | 1H-Indole-7-carboxamide (CAS 1670-89-9): HBD = 2, TPSA = 58.9 Ų |
| Quantified Difference | ΔHBD = +1; ΔTPSA = +6.8 Ų |
| Conditions | Computed properties from PubChem using Cactvs 3.4.8.18 and XLogP3 3.0 |
Why This Matters
An additional hydrogen bond donor and larger polar surface area provide greater potential for specific intermolecular interactions with biological targets, which can be a discriminating factor when selecting a scaffold for lead optimization.
- [1] PubChem. 1H-Indole-7-carboximidamide (Compound Summary). CID 69806229. National Center for Biotechnology Information. View Source
- [2] PubChem. 1H-Indole-7-carboxamide (Compound Summary). CID 13415516. National Center for Biotechnology Information. View Source
